![molecular formula C9H10N2S B1375478 1-(1,3-Benzothiazol-6-yl)ethan-1-amine CAS No. 916201-65-5](/img/structure/B1375478.png)
1-(1,3-Benzothiazol-6-yl)ethan-1-amine
Overview
Description
1-(1,3-Benzothiazol-6-yl)ethan-1-amine is a chemical compound with the CAS Number: 916201-65-5 . It has a molecular weight of 178.26 .
Synthesis Analysis
The synthesis of benzothiazoles involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles . A simple, green, and efficient method enables the synthesis of benzoxazoles and benzothiazoles from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .Molecular Structure Analysis
The InChI code for 1-(1,3-Benzothiazol-6-yl)ethan-1-amine is 1S/C9H10N2S/c1-6(10)7-2-3-8-9(4-7)12-5-11-8/h2-6H,10H2,1H3 .Chemical Reactions Analysis
Benzothiazoles can be synthesized from 2-aminothiophenol and aldehydes in a reaction promoted by iodine . The reaction proceeds without catalysts, tolerates a wide range of functionalities, and provides desired products in good to excellent yields .Physical And Chemical Properties Analysis
1-(1,3-Benzothiazol-6-yl)ethan-1-amine has a molecular weight of 178.26 .Scientific Research Applications
Antimicrobial and Antifungal Activity
1-(1,3-Benzothiazol-6-yl)ethan-1-amine and its derivatives have shown significant antimicrobial and antifungal activities. Pejchal et al. (2015) synthesized a series of novel derivatives, revealing activity comparable to established medicinal standards like chloramphenicol, cefoperazone, and amphotericin B. Similarly, Chaudhary et al. (2011) reported the synthesis of N-(1H-benzimidazol-2-yl)-6-substituted-1,3-benzothiazol-2-amines and 6-substituted-N-(4,5-dihydro1H-imidazol-2-yl)-1,3-benzothiazol-2-amines with potent antibacterial and entomological activities (Pejchal et al., 2015), (Chaudhary et al., 2011).
Inhibition of SARS CoV-2
Genç et al. (2021) synthesized and characterized a derivative of 1-(1,3-Benzothiazol-6-yl)ethan-1-amine as a potential inhibitor for SARS-CoV-2. Molecular docking analysis suggested its effectiveness as an inhibitor, along with favorable ADMET properties (Genç et al., 2021).
QSAR Assay for Antihistamine Activity
Brzezińska and Kośka (2003) conducted a study exploring the quantitative structure-activity relationships (QSAR) between H1-histaminergic activity and chromatographic data of derivatives including 1-(1,3-Benzothiazol-6-yl)ethan-1-amine. This research is crucial for predicting the pharmacological activity of new drug candidates (Brzezińska & Kośka, 2003).
Structural Characterization
Yıldırım et al. (2006) focused on the crystal structure of a derivative of 1-(1,3-Benzothiazol-6-yl)ethan-1-amine, contributing to a deeper understanding of its structural properties and potential applications (Yıldırım et al., 2006).
Wide Range of Biological Activities
Hunasnalkar et al. (2010) highlighted the variety of biological activities associated with benzothiazole derivatives, including anti-inflammatory and anti-bacterial properties. This underlines the versatility of 1-(1,3-Benzothiazol-6-yl)ethan-1-amine in different therapeutic applications (Hunasnalkar et al., 2010).
Mechanism of Action
Biochemical Pathways
Benzothiazole derivatives have been studied for their anti-tubercular properties . These compounds may affect the pathways related to the survival and proliferation of Mycobacterium tuberculosis, but the exact mechanisms are still under investigation .
Result of Action
Benzothiazole derivatives have shown significant anti-inflammatory and analgesic activities . These effects could be attributed to the inhibition of cyclo-oxygenase pathways, which are involved in inflammation and pain .
properties
IUPAC Name |
1-(1,3-benzothiazol-6-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c1-6(10)7-2-3-8-9(4-7)12-5-11-8/h2-6H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWXJJFJILFTCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)N=CS2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzothiazol-6-yl)ethan-1-amine |
Synthesis routes and methods
Procedure details
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